molecular formula C10H9ClN2O B2956654 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol CAS No. 1341155-23-4

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol

Cat. No.: B2956654
CAS No.: 1341155-23-4
M. Wt: 208.65
InChI Key: QVEZEODGJINOLR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with phenol under controlled conditions. One common method involves the use of a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-8(11)6-13(12-7)9-4-2-3-5-10(9)14/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEZEODGJINOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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